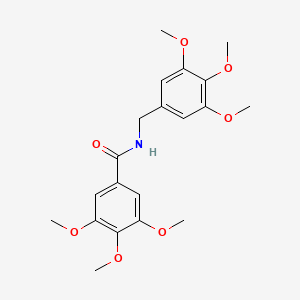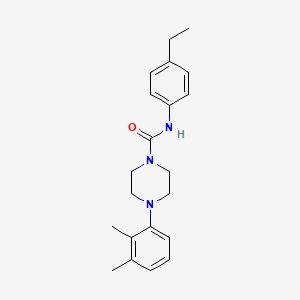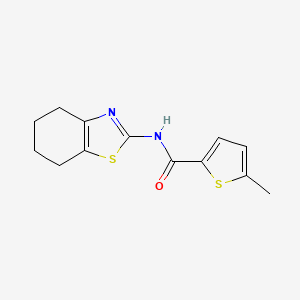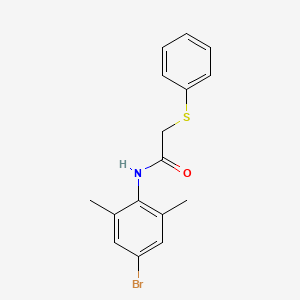![molecular formula C18H19BrN2O2 B4747094 2-bromo-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4747094.png)
2-bromo-N-[4-(4-morpholinyl)benzyl]benzamide
Übersicht
Beschreibung
2-bromo-N-[4-(4-morpholinyl)benzyl]benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in the activation of T cells. The inhibition of PKCθ by 2-bromo-N-[4-(4-morpholinyl)benzyl]benzamide has potential applications in the treatment of autoimmune diseases, cancer, and other immune-related disorders.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[4-(4-morpholinyl)benzyl]benzamide involves the inhibition of PKCθ, which is a key enzyme involved in the activation of T cells. T cells play a crucial role in the immune response, and their activation is necessary for the body to fight off infections and diseases. However, in autoimmune diseases, T cells can become overactivated, leading to inflammation and tissue damage. The inhibition of PKCθ by 2-bromo-N-[4-(4-morpholinyl)benzyl]benzamide can reduce the activation of T cells, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-[4-(4-morpholinyl)benzyl]benzamide have been extensively studied. The compound has been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines. Additionally, the compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-[4-(4-morpholinyl)benzyl]benzamide in lab experiments include its high potency and selectivity for PKCθ. Additionally, the compound has been shown to have low toxicity in animal studies, suggesting its potential for use in humans. However, the limitations of using the compound in lab experiments include its high cost and the complexity of its synthesis process.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-[4-(4-morpholinyl)benzyl]benzamide. One potential direction is the development of novel derivatives of the compound with improved potency and selectivity for PKCθ. Additionally, further studies are needed to determine the long-term safety and efficacy of the compound in human clinical trials. Finally, the potential use of the compound in combination with other immunomodulatory agents for the treatment of autoimmune diseases and cancer should be explored.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[4-(4-morpholinyl)benzyl]benzamide has been extensively studied for its potential applications in the field of immunology and cancer research. The inhibition of PKCθ by this compound has been shown to reduce the activation of T cells, which can be beneficial in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, the compound has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-bromo-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-7-15(8-6-14)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYHNXALGPUWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4747016.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747029.png)
![5-({[4-(5-isoxazolyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4747037.png)

![4-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)isoxazol-5-yl]butan-2-ol](/img/structure/B4747055.png)
![4-(4-isopropylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4747064.png)
![methyl 4-{[(4-bromo-2-thienyl)carbonyl]amino}benzoate](/img/structure/B4747070.png)
![2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-propoxy-4-quinolinol](/img/structure/B4747079.png)


![4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4747085.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B4747093.png)

![2-[2-(4-benzylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4747109.png)